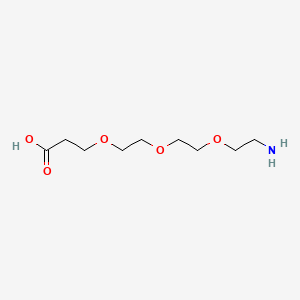

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid

Vue d'ensemble

Description

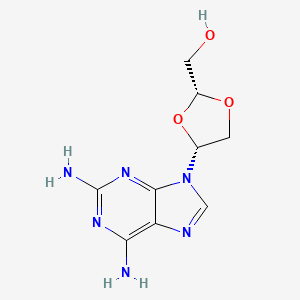

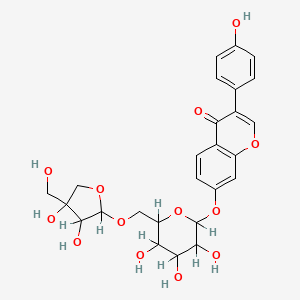

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid, also known as Amino-PEG3-acid, is a compound with the molecular formula C9H19NO5 . It is a fluorescent analog that interacts reversibly with mammalian cells . This compound binds to the cell membrane and interferes with the signal transduction pathway of G protein-coupled receptors .

Molecular Structure Analysis

The molecular structure of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is characterized by an average mass of 221.251 Da and a monoisotopic mass of 221.126328 Da .Applications De Recherche Scientifique

PROTACs Development

PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins within cells. 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid can serve as a linker in PROTACs, connecting the ligand for an E3 ubiquitin ligase with the ligand for the target protein, thus facilitating the selective degradation of target proteins .

Signal Transduction Research

This compound interferes with the signal transduction pathways of G protein-coupled receptors by binding to their intracellular domain. It can be used to measure receptor activity in living cells and differentiate between various signaling pathways .

Mécanisme D'action

Target of Action

The primary target of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is the G protein-coupled receptors (GPCRs) present on mammalian cells . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes.

Mode of Action

This compound acts as a fluorescent analog that interacts reversibly with mammalian cells . It binds to the cell membrane and interferes with the signal transduction pathway of GPCRs . This interference can lead to changes in cellular responses, although the exact nature of these changes may depend on the specific type of GPCR targeted.

Biochemical Pathways

The compound’s interaction with GPCRs affects the signal transduction pathways associated with these receptors . GPCRs are involved in numerous signaling pathways, and their activation or inhibition can have downstream effects on various cellular processes.

Pharmacokinetics

The compound’s ability to interact reversibly with mammalian cells suggests it may be readily absorbed and distributed within the body .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. The compound’s interference with GPCR signaling could potentially alter cellular responses to various stimuli .

Safety and Hazards

Propriétés

IUPAC Name |

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQZKSCQPMNDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)